

# Technical Guide: Spectroscopic Characterization of Benzenemethanamine, N-butyl-2-chloro-

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## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | Benzenemethanamine, N-butyl-2-chloro- |
| CAS No.:       | 16183-39-4                            |
| Cat. No.:      | B1267987                              |

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**Abstract:** This document provides a comprehensive technical guide to the spectroscopic characterization of **Benzenemethanamine, N-butyl-2-chloro-** (CAS No. 16183-40-7), a substituted secondary amine of interest in synthetic chemistry and drug discovery.<sup>[1]</sup> While publicly available, complete experimental spectra for this specific molecule are scarce, this guide synthesizes data from analogous structures and first-principle chemical theory to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals requiring a deep understanding of the molecule's structural verification and characterization.

## Introduction and Molecular Overview

**Benzenemethanamine, N-butyl-2-chloro-**, with the molecular formula  $C_{11}H_{16}ClN$  and a molecular weight of approximately 197.71 g/mol, is a secondary amine featuring a 2-chlorobenzyl group and an n-butyl group attached to the nitrogen atom.<sup>[1]</sup> The structural complexity, particularly the ortho-substituted aromatic ring and the flexible butyl chain, gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is

paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications.

This guide moves beyond a simple data repository. It explains the causality behind the expected spectral features, providing the reader with the predictive tools necessary to analyze this compound and its derivatives.

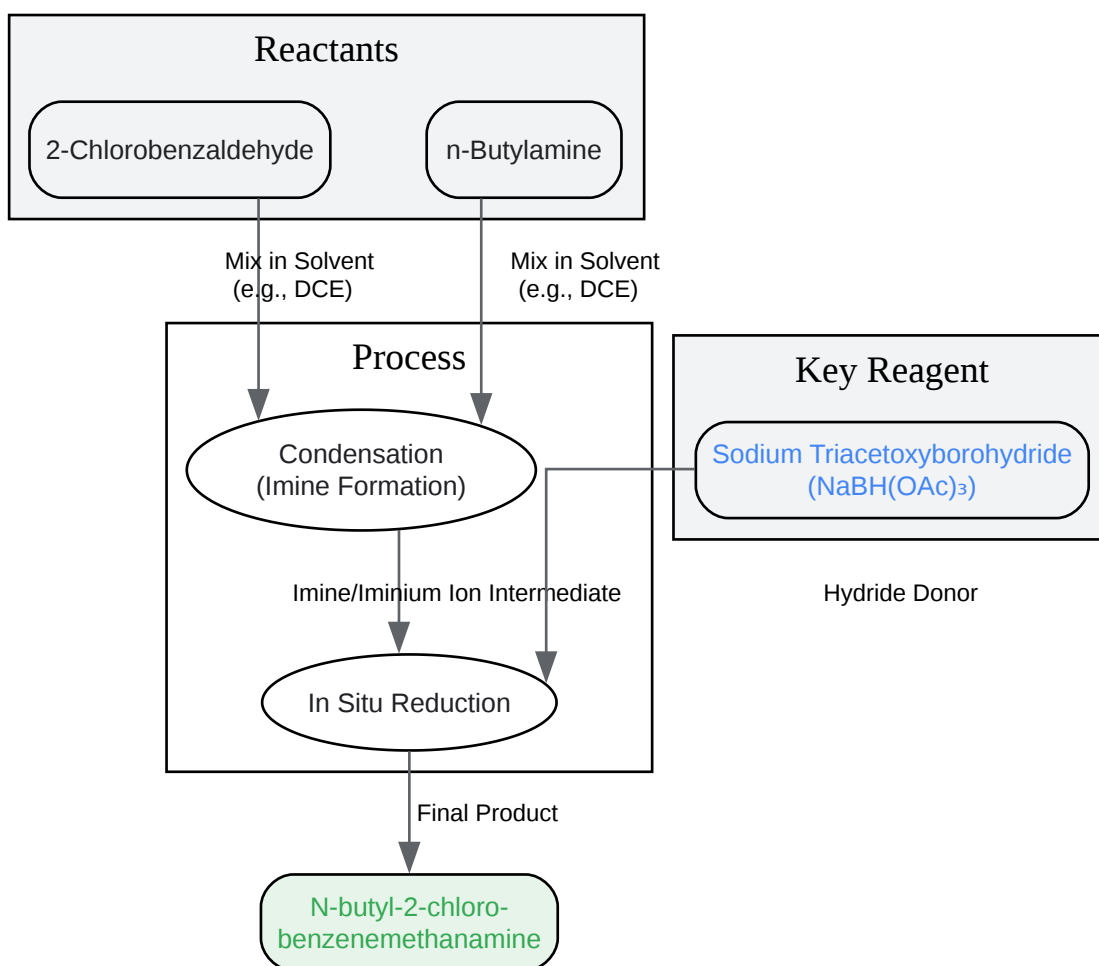
Molecular Structure Diagram

Caption: Structure of N-butyl-2-chloro-benzenemethanamine.

## Synthesis Context: Reductive Amination

A prevalent and efficient method for synthesizing secondary amines like the title compound is reductive amination.<sup>[2]</sup> This one-pot reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde) with a primary amine (n-butylamine) to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.

Workflow: Reductive Amination Synthesis



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Caption: Dominant benzylic cleavage in EI-Mass Spectrometry.

Key MS Features:

- **Molecular Ion ( $M^+$ ):** A peak is expected at  $m/z$  197.
- **Isotope Peak ( $M+2$ ):** Due to the natural abundance of the  $^{37}\text{Cl}$  isotope (~24.2%), a characteristic peak will appear at  $m/z$  199 with an intensity of approximately one-third that of the molecular ion peak. This  $M/(M+2)$  ratio is definitive proof of the presence of one chlorine atom.
- **Base Peak:** The most stable fragment, and thus the most abundant peak (base peak), is predicted to be at  $m/z$  125. This results from the highly favorable benzylic cleavage, which

expels a neutral butylamine radical and forms the stable 2-chlorotropylium or 2-chlorobenzyl cation. An accompanying isotope peak for this fragment will be seen at  $m/z$  127.

## Standard Operating Protocols for Data Acquisition

To ensure reproducibility and high-quality data, the following experimental protocols are recommended.

### Protocol 1: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Instrument:** A 400 MHz or higher field NMR spectrometer.
- **$^1H$  NMR Acquisition:**
  - Set the spectral width to cover a range of -1 to 10 ppm.
  - Acquire data with a  $90^\circ$  pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds.
  - Collect a minimum of 16 scans for a good signal-to-noise ratio.
- **$^{13}C$  NMR Acquisition:**
  - Set the spectral width to cover a range of 0 to 200 ppm.
  - Use a proton-decoupled pulse sequence.
  - A relaxation delay of 2-5 seconds is recommended.
  - Collect several hundred to a few thousand scans, as the  $^{13}C$  nucleus has low natural abundance.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the  $^1H$  spectrum to the TMS signal at 0.00

ppm and the  $^{13}\text{C}$  spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Protocol 2: FTIR Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.
- Sample Preparation: Place a small drop of the neat liquid sample (or a tiny amount of solid) directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add at least 32 scans to improve the signal-to-noise ratio.
  - The resulting spectrum should be automatically ratioed against the background.

## Protocol 3: GC-MS (Gas Chromatography-Mass Spectrometry)

- Rationale: GC-MS is ideal for volatile and thermally stable compounds like this amine, providing both a retention time for purity assessment and a mass spectrum for identification.
- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
  - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
  - Inlet Temperature: 250  $^\circ\text{C}$ .
  - Carrier Gas: Helium at a constant flow of ~1 mL/min.

- Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

## Conclusion

The structural elucidation of **Benzenemethanamine, N-butyl-2-chloro-** is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The key identifying features are the complex aromatic signals in the NMR, the characteristic N-H and C-Cl stretches in the IR, and the definitive m/z 197/199 molecular ion pair with a base peak at m/z 125 in the mass spectrum. This guide provides a predictive framework and robust protocols to enable researchers to confidently synthesize, identify, and characterize this compound.

## References

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## Sources

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